molecular formula C22H42O4 B12697147 [(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate

[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate

Cat. No.: B12697147
M. Wt: 370.6 g/mol
InChI Key: DDAHZULAHQUUGJ-OAQYLSRUSA-N
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Description

[(3R)-2,2,4-Trimethyl-3-pentanoyloxypentyl] nonanoate is a branched-chain ester derivative of nonanoic acid (C9:0 fatty acid). Its structure features a stereospecific (3R) configuration, a pentanoyloxy group at the third carbon, and a trimethyl-substituted pentyl backbone. This molecular architecture confers unique physicochemical properties, including moderate hydrophobicity and steric hindrance, which influence its metabolic behavior and industrial applications (e.g., surfactants or plasticizers).

Properties

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate

InChI

InChI=1S/C22H42O4/c1-7-9-11-12-13-14-16-19(23)25-17-22(5,6)21(18(3)4)26-20(24)15-10-8-2/h18,21H,7-17H2,1-6H3/t21-/m1/s1

InChI Key

DDAHZULAHQUUGJ-OAQYLSRUSA-N

Isomeric SMILES

CCCCCCCCC(=O)OCC(C)(C)[C@@H](C(C)C)OC(=O)CCCC

Canonical SMILES

CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonanoic acid, mixed esters with heptanoic acid, 2,2,4-trimethyl-1,3-pentanediol and valeric acid typically involves esterification reactions. The primary reactants include nonanoic acid, heptanoic acid, 2,2,4-trimethyl-1,3-pentanediol, and valeric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the mixture to a temperature range of 100-150°C under reflux to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of the reactants and removal of water formed during the esterification. The reaction mixture is then purified through distillation to obtain the desired ester product. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nonanoic acid, mixed esters with heptanoic acid, 2,2,4-trimethyl-1,3-pentanediol and valeric acid can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding acids.

    Reduction: The ester groups can be reduced to alcohols.

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield the original acids and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Oxidation: Nonanoic acid, heptanoic acid, and valeric acid.

    Reduction: 2,2,4-trimethyl-1,3-pentanediol and corresponding alcohols.

    Hydrolysis: Nonanoic acid, heptanoic acid, 2,2,4-trimethyl-1,3-pentanediol, and valeric acid.

Scientific Research Applications

Nonanoic acid, mixed esters with heptanoic acid, 2,2,4-trimethyl-1,3-pentanediol and valeric acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential effects on biological systems and as a component in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as an excipient in pharmaceutical formulations.

    Industry: Utilized in the production of high-performance lubricants, plasticizers, and specialty chemicals.

Mechanism of Action

The mechanism of action of nonanoic acid, mixed esters with heptanoic acid, 2,2,4-trimethyl-1,3-pentanediol and valeric acid involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical or chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as its role in lubrication or as a plasticizer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares functional group similarities with several nonanoate esters and hydroxylated derivatives. Key structural and metabolic comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Metabolic Fate Uptake Rate (μmol/min·g) References
[(3R)-2,2,4-TM-3-pentanoyloxypentyl] nonanoate Branched pentyl chain, (3R) stereochemistry Likely β-oxidation; partial conversion to acetyl-CoA and carboxylic acids* Not reported
4-Hydroxynonanoate Linear C9 chain, hydroxyl group at C4 Rapid liver uptake; forms acetyl-CoA and shorter carboxylic acids (e.g., propionate) 0.32 ± 0.04
Ethylhexyl Isononanoate Branched ethylhexyl ester Ester hydrolysis to isononanoic acid and ethanol Not reported
Methyl Nonanoate Simple methyl ester Rapid hydrolysis to nonanoic acid; complete β-oxidation Not reported

*Inferred from metabolic pathways of 4-hydroxynonanoate .

Metabolic Pathways

  • [(3R)-2,2,4-Trimethyl-3-pentanoyloxypentyl] nonanoate: The branched-chain structure may slow β-oxidation compared to linear analogs. Steric hindrance from trimethyl groups could reduce enzymatic accessibility, leading to partial metabolism and excretion of intermediates (similar to 4-hydroxynonanoate, which releases shorter carboxylic acids like formate and propionate) .
  • 4-Hydroxynonanoate: Rapidly metabolized in the liver, with 60–70% of carbon flux directed to acetyl-CoA and the remainder to C3–C5 carboxylic acids. This parallels oleate metabolism in energy yield .
  • Simple Esters (e.g., Methyl Nonanoate): Hydrolyzed quickly to nonanoic acid, which undergoes complete β-oxidation without significant byproduct accumulation .

Biological Activity

[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate is a compound that has garnered attention in recent years due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article explores its biological activity, focusing on its mechanisms, effects on biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from nonanoic acid and a specific alcohol. Its structure can be represented as follows:

  • Chemical Formula : C₁₈H₃₄O₃
  • Molecular Weight : 290.46 g/mol

This compound features a branched alkyl chain that contributes to its lipophilicity and potential bioactivity.

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Membrane Interaction : Due to its lipophilic nature, it can integrate into cell membranes, potentially influencing membrane fluidity and permeability.
  • Enzyme Modulation : It may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could interact with various receptors, altering signaling pathways within cells.

Toxicological Studies

Recent studies have investigated the toxicological profile of this compound. In one study involving animal models:

  • Dosage : Animals were administered varying doses ranging from 48 mg/kg to 750 mg/kg.
  • Findings : The study observed significant changes in metabolic markers in urine samples, indicating that the compound is metabolized and excreted through renal pathways. Notably, two major metabolites were identified: 2,2,4-trimethyl-1,3-pentanediol (TMPD) and 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV) .
MetaboliteUrinary Excretion (%)Dosage Range (mg/kg)
TMPD4-5%48 - 750
HTMVVariable48 - 750

Case Studies

A case study focusing on the environmental impact of this compound highlighted its potential as a biomarker for exposure monitoring. The study involved:

  • Population : Individuals exposed to products containing similar compounds.
  • Results : Urinary levels of HTMV were correlated with exposure levels to the parent compound. This correlation suggests that HTMV could serve as an effective biomarker for assessing human exposure to nonanoate derivatives .

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